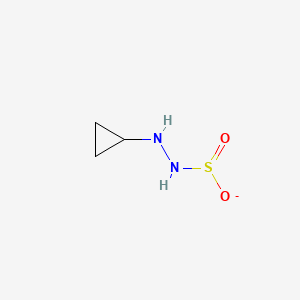
(2-Sulfinatohydrazinyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfinatohydrazinyl)cyclopropane is a unique organic compound characterized by the presence of a cyclopropane ring substituted with a sulfinatohydrazinyl group. Cyclopropane rings are known for their high ring strain, which imparts significant reactivity to the compound. The sulfinatohydrazinyl group adds further complexity and potential for diverse chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfinatohydrazinyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic systems and optimized reaction parameters are crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Sulfinatohydrazinyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The sulfinatohydrazinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinatohydrazinyl group to sulfinyl or sulfhydryl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the sulfinatohydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl cyclopropanes, sulfinyl cyclopropanes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Sulfinatohydrazinyl)cyclopropane has found applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of (2-Sulfinatohydrazinyl)cyclopropane involves its interaction with molecular targets through the reactive cyclopropane ring and the sulfinatohydrazinyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional functional groups.
Sulfinatohydrazine: A compound containing the sulfinatohydrazinyl group without the cyclopropane ring.
Cyclopropylamines: Compounds with an amine group attached to the cyclopropane ring.
Uniqueness
(2-Sulfinatohydrazinyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive sulfinatohydrazinyl group. This dual functionality imparts distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Eigenschaften
Molekularformel |
C3H7N2O2S- |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
(2-sulfinatohydrazinyl)cyclopropane |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1 |
InChI-Schlüssel |
IDWJNOLQAFGFJN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC1NNS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















